Hexadecansäure, Chlormethylester

Übersicht

Beschreibung

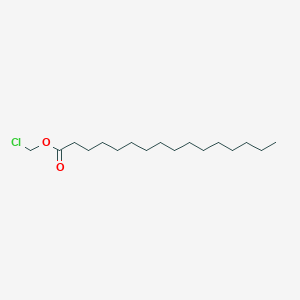

Hexadecanoic acid, chloromethyl ester, also known as chloromethyl hexadecanoate, is a chemical compound with the molecular formula C17H33ClO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of Hexadecanoic acid, chloromethyl ester consists of 17 carbon atoms, 33 hydrogen atoms, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 .Chemical Reactions Analysis

Esters, including Hexadecanoic acid, chloromethyl ester, typically undergo reactions such as hydrolysis, which is the process of breaking down the ester using water. This reaction can be catalyzed by either an acid or a base . Esters can also be reduced to primary alcohols using lithium aluminum hydride .Physical And Chemical Properties Analysis

Hexadecanoic acid, chloromethyl ester is a solid substance . Its molecular weight is 304.9 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Phytochemische Analyse

Hexadecansäure, Chlormethylester wird in phytochemischen Studien als bioaktive Verbindung identifiziert. Sie kommt in ethanolischen Extrakten verschiedener Pflanzen vor und wurde mit signifikanten biologischen Aktivitäten in Verbindung gebracht. So wurde diese Verbindung beispielsweise in einer Studie mit einem neuartigen Polykräuterextrakt als einer der 35 Phytochemikalien identifiziert, die mittels GC–MS-Analyse bestimmt wurden . Das Vorhandensein solcher Verbindungen ist entscheidend für die antioxidativen und entzündungshemmenden Eigenschaften der Extrakte, die bei der Behandlung von Krankheiten wie Diabetes eine Schlüsselrolle spielen können.

Antioxidative Aktivität

Im Bereich der antioxidativen Forschung trägt this compound zum Abfangen freier Radikale bei. Ihre Wirksamkeit kann mit Standardantioxidantien mithilfe von Assays wie DPPH verglichen werden, bei denen die EC50-Werte gemessen werden, um die Konzentration zu bestimmen, die erforderlich ist, um das Vorhandensein freier Radikale um 50 % zu reduzieren . Diese Anwendung ist entscheidend, um das Potenzial der Verbindung zur Vorbeugung von oxidativen Stress-bedingten Krankheiten zu verstehen.

Entzündungshemmendes Potenzial

Das entzündungshemmende Potenzial von this compound wird in in-vitro-Studien bewertet. Es wurde gezeigt, dass sie in Membranstabilisierungs- und Proteindenaturierungsassays vergleichbare IC50-Werte zu Standardmedikamenten aufweist . Dies deutet auf ihre Nützlichkeit bei der Entwicklung neuer entzündungshemmender Wirkstoffe hin, die in medizinischen Behandlungen eingesetzt werden könnten.

Mikrobielle Interaktion und Toleranz gegenüber oxidativem Stress

In der Mikrobiologie spielt this compound eine Rolle bei mikrobiellen Interaktionen, insbesondere in Ko-Kulturen. So wurde beispielsweise in einer Ko-Kultur von Saccharomyces cerevisiae und Escherichia coli festgestellt, dass sie die Toleranz gegenüber oxidativem Stress in Hefezellen fördert . Diese Anwendung ist von Bedeutung für industrielle Fermentationsprozesse, bei denen Stresstoleranz zu einer verbesserten Produktionseffizienz führen kann.

Metabolomics

Metabolomik-Studien identifizieren this compound häufig als wichtigen Metaboliten. Sein Vorhandensein kann auf bestimmte Stoffwechselwege oder Stressreaktionen in Organismen hinweisen. In Ko-Kulturen deutet sein erhöhter Gehalt auf eine regulatorische Rolle im Stoffwechsel von Hefezellen hin, die zur Verbesserung von Fermentationsstrategien genutzt werden könnte .

Identifizierung bioaktiver Verbindungen

This compound ist auch wichtig für die Identifizierung bioaktiver Verbindungen in verschiedenen Pflanzenteilen. Mithilfe von Techniken wie GC-MS können Forscher diese Verbindung unter anderem in methanolischen Extrakten von Pflanzen identifizieren, was zur Entdeckung neuer Medikamente oder therapeutischer Mittel führen kann .

Wirkmechanismus

Target of Action

The primary target of Hexadecanoic acid, chloromethyl ester is the cells of Saccharomyces cerevisiae, a species of yeast . In a co-culture system with Escherichia coli, it was found that this compound promotes oxidative stress tolerance in S. cerevisiae cells .

Mode of Action

Hexadecanoic acid, chloromethyl ester: interacts with its targets by enhancing the viability of S. cerevisiae cells. It achieves this by improving the membrane stability of these cells and reducing the level of oxidized lipids . Furthermore, it has been suggested that this compound inhibits the enzyme phospholipase A2 in a competitive manner , which could contribute to its overall effect.

Biochemical Pathways

The presence of Hexadecanoic acid, chloromethyl ester in the co-culture supernatant of S. cerevisiae and E. coli seems to affect the oxidative stress tolerance pathway . This compound, when added exogenously, contributes to higher oxidative stress tolerance in S. cerevisiae cells . This suggests that it may play a role in the regulation of oxidative stress responses.

Result of Action

The action of Hexadecanoic acid, chloromethyl ester results in enhanced oxidative stress tolerance in S. cerevisiae cells . This is evidenced by improved cell viability, increased membrane stability, and reduced levels of oxidized lipids . Additionally, it has been suggested that this compound may have anti-inflammatory properties due to its inhibitory effect on the enzyme phospholipase A2 .

Action Environment

The action of Hexadecanoic acid, chloromethyl ester is influenced by the environmental context of a microbial co-culture system. In such a system, microorganisms encounter a living environment different from their respective pure cultures, surrounded by various compounds secreted by co-existing microorganisms . This unique environment likely influences the action, efficacy, and stability of the compound.

Biochemische Analyse

Biochemical Properties

Hexadecanoic acid, chloromethyl ester plays a significant role in biochemical reactions due to its properties as a carbonyl ester compound. It interacts with various enzymes and proteins, particularly those involved in lipid metabolism. For instance, it can act as a substrate for esterases, which hydrolyze ester bonds, releasing chloromethyl alcohol and hexadecanoic acid . Additionally, it may interact with fatty acid-binding proteins (FABPs) that facilitate the transport of fatty acids within cells .

Cellular Effects

Hexadecanoic acid, chloromethyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress tolerance of yeast cells by enhancing membrane stability and reducing oxidized lipid levels . This compound may also impact the expression of genes involved in lipid metabolism and stress response, thereby modulating cellular functions .

Molecular Mechanism

At the molecular level, hexadecanoic acid, chloromethyl ester exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as esterases and lipases . The compound’s ester bond is susceptible to hydrolysis, leading to the release of chloromethyl alcohol and hexadecanoic acid, which can further participate in metabolic pathways . These interactions may result in changes in gene expression and cellular responses to metabolic stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexadecanoic acid, chloromethyl ester can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that hexadecanoic acid, chloromethyl ester can promote oxidative stress tolerance in yeast cells over extended periods, suggesting its potential for enhancing cell viability under stress conditions . Its stability and degradation products need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of hexadecanoic acid, chloromethyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on lipid metabolism and oxidative stress tolerance. At higher doses, it could potentially cause toxic or adverse effects, such as disruptions in cellular homeostasis and increased oxidative stress . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

Hexadecanoic acid, chloromethyl ester is involved in several metabolic pathways, including fatty acid metabolism and beta-oxidation. It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which facilitate its incorporation into metabolic processes . The compound’s metabolism can influence metabolic flux and the levels of various metabolites, impacting overall cellular energy balance .

Transport and Distribution

Within cells and tissues, hexadecanoic acid, chloromethyl ester is transported and distributed through interactions with transporters and binding proteins. Fatty acid-binding proteins (FABPs) play a crucial role in its intracellular transport, ensuring its proper localization and accumulation . The compound’s distribution can affect its bioavailability and efficacy in different cellular compartments .

Subcellular Localization

Hexadecanoic acid, chloromethyl ester is localized in specific subcellular compartments, such as the endoplasmic reticulum and lipid droplets. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s localization is essential for its role in lipid metabolism and cellular responses to metabolic stress .

Eigenschaften

IUPAC Name |

chloromethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLQYLAQYCCHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515215 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61413-69-2 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

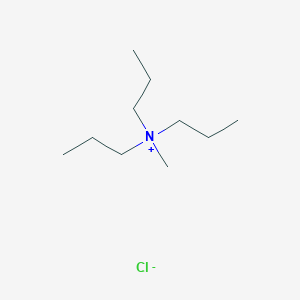

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.